molecular formula C15H16N2O2S B1612461 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 5761-64-8

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1612461
CAS RN: 5761-64-8
M. Wt: 288.4 g/mol
InChI Key: UDBXBLJLRGWWOC-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (TSQ) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic amine compound that has been found to be useful in a variety of laboratory experiments. TSQ has been used to study the mechanisms of action of various drugs, as well as biochemical and physiological effects. In addition, TSQ has been used to investigate the effects of certain chemicals on the environment.

Scientific Research Applications

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst

A study introduced a nanosized N-sulfonic acid, used for promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This catalyst showcased excellent yields, short reaction times, and could be reused several times without loss of its catalytic activity, highlighting its potential in sustainable chemical synthesis processes O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016.

Rh-catalyzed Isomerization and Intramolecular Redox Reaction

Research demonstrated the use of arylmethyl 4-(sulfonyl)-3-butynyl ether in a Rh-catalyzed process to produce dihydropyrans and ketoolefins. This study provides insight into regioselective ring closure and the potential for creating complex molecular structures through precise catalytic reactions Daisuke Shikanai, H. Murase, T. Hata, H. Urabe, 2009.

Synthesis of 1,3-Dioxanes Catalyzed by TsOH-SiO2

This research outlines the efficient catalysis of the Prins reaction by silica-supported p-toluene sulfonic acid, leading to the production of 1,3-dioxanes from olefins and aliphatic aldehydes under solvent-free conditions. The method offers a practical approach to synthesizing 1,3-dioxanes, showcasing the versatility of sulfonic acid catalysts Kalyan Jyoti Borah, Mridula Phukan, R. Borah, 2008.

Decarboxylative Radical Sulfonylation

A study reported the decarboxylative radical sulfonylation with sulfinates, presenting a novel method for synthesizing sulfones, which are crucial in pharmaceuticals and agrochemicals. This process operates under mild conditions, offering a broad substrate scope and high functional group compatibility, which could be applied for late-stage modification of complex molecules Jiayan He, Guang-Le Chen, Benxiang Zhang, Yi Li, Jia‐Rong Chen, W. Xiao, F. Liu, Chaozhong Li, 2020.

Electrochemical Characteristics of Binary Electrolytes for Lithium-ion Batteries

Research on p-Toluenesulfonyl isocyanate (PTSI) in mixed electrolytes for rechargeable lithium-ion batteries demonstrated improved battery performance, attributed to an effective solid electrolyte interface layer formed by PTSI's reductive decomposition. This study highlights the significance of sulfonyl groups in enhancing the performance and safety of lithium-ion batteries Feng Wu, Jingjie Xiang, Li Li, Junzheng Chen, Guoqiang Tan, Renjie Chen, 2012.

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-6-8-13(9-7-12)20(18,19)17-11-10-16-14-4-2-3-5-15(14)17/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBXBLJLRGWWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587574
Record name 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

CAS RN

5761-64-8
Record name 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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